molecular formula C7H5N3O9S B14460551 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid CAS No. 67252-67-9

5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid

Cat. No.: B14460551
CAS No.: 67252-67-9
M. Wt: 307.20 g/mol
InChI Key: WIYJHWOUOKCWJH-UHFFFAOYSA-N
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Description

5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid: is a nitroaryl oxidizing acid known for its extreme oxidative properties. This compound is characterized by the presence of three nitro groups and a sulfonic acid group attached to a benzene ring, along with a methyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric and sulfuric acids, and the reaction is conducted in large reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid is used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds. It serves as a precursor for the synthesis of other complex molecules .

Biology and Medicine: In biological research, the compound is used to neutralize peptide terminal amino groups. It is also employed in studies related to inflammatory bowel disease and post-infectious irritable bowel syndrome by inducing colitis in laboratory animals .

Industry: The compound finds applications in the production of dyes, pigments, and explosives. Its strong

Properties

CAS No.

67252-67-9

Molecular Formula

C7H5N3O9S

Molecular Weight

307.20 g/mol

IUPAC Name

5-methyl-2,3,4-trinitrobenzenesulfonic acid

InChI

InChI=1S/C7H5N3O9S/c1-3-2-4(20(17,18)19)6(9(13)14)7(10(15)16)5(3)8(11)12/h2H,1H3,(H,17,18,19)

InChI Key

WIYJHWOUOKCWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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